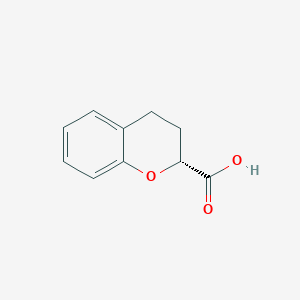

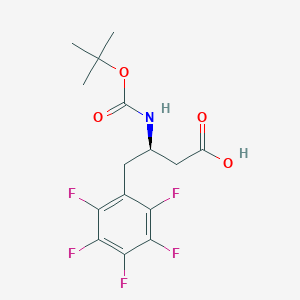

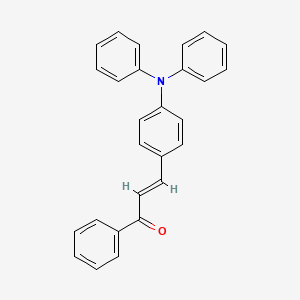

(2,4-Diphenyl-1,3-thiazol-5-yl)methanol

Vue d'ensemble

Description

“(2,4-Diphenyl-1,3-thiazol-5-yl)methanol” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Synthesis Analysis

Thiazoles have been synthesized through various methods. For instance, a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles were synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Pharmaceuticals: Antimicrobial and Anticancer Agents

Thiazole derivatives, including compounds like (2,4-Diphenyl-1,3-thiazol-5-yl)methanol, are known for their broad spectrum of pharmaceutical applications. They exhibit significant antimicrobial properties, making them valuable in the development of new antibiotics . Additionally, certain thiazole compounds have shown promising anticancer activities, with the potential to inhibit tumor cell lines . The versatility of thiazole derivatives allows for the synthesis of compounds with enhanced potency and reduced side effects.

Agricultural Chemistry: Agrochemicals

In the field of agricultural chemistry, thiazole derivatives are utilized in the synthesis of agrochemicals . These compounds can serve as the basis for developing new pesticides and fungicides, contributing to crop protection strategies .

Material Science: Photographic Sensitizers

Thiazole derivatives are applied in material science as photographic sensitizers . Their unique chemical structure makes them suitable for use in the development of photosensitive materials, which are essential components in photographic films and papers .

Industrial Applications: Vulcanization Accelerators

The industrial sector benefits from the use of thiazole derivatives as vulcanization accelerators for rubber. This application is crucial for enhancing the durability and elasticity of rubber products, which is vital for various manufacturing processes .

Biochemistry: Enzyme Inhibition

In biochemistry, (2,4-Diphenyl-1,3-thiazol-5-yl)methanol derivatives can act as enzyme inhibitors. They are particularly useful in studying the mechanisms of enzymatic reactions and developing drugs that target specific enzymes involved in disease pathways .

Chemical Research: Catalysts and Ligands

Thiazole derivatives are also important in chemical research, where they are used as catalysts and ligands in various organic reactions. Their ability to facilitate and control chemical reactions makes them valuable tools for synthetic chemists .

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes, receptors, and dna . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks .

Mode of Action

For instance, some thiazole compounds can bind to DNA and interact with topoisomerase II, causing DNA double-strand breaks . This interaction can lead to cell cycle arrest and ultimately, cell death .

Biochemical Pathways

For example, some thiazole compounds have been found to exhibit antitumor and cytotoxic activity, suggesting their involvement in pathways related to cell proliferation and survival .

Pharmacokinetics

Thiazole derivatives, in general, have diverse pharmacokinetic properties, which can be influenced by their chemical structure and the presence of functional groups .

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

Safety and Hazards

Orientations Futures

Thiazoles have been the focus of much research due to their diverse biological activities. They are present in several FDA-approved drugs and numerous experimental drugs . Future research will likely continue to explore the synthesis and development of thiazole derivatives for various pharmaceutical applications .

Propriétés

IUPAC Name |

(2,4-diphenyl-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NOS/c18-11-14-15(12-7-3-1-4-8-12)17-16(19-14)13-9-5-2-6-10-13/h1-10,18H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIJHUHOSCRMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428746 | |

| Record name | (2,4-diphenyl-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Diphenyl-1,3-thiazol-5-yl)methanol | |

CAS RN |

864068-86-0 | |

| Record name | 2,4-Diphenyl-5-thiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864068-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-diphenyl-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-[2-[4-(3-chloro-2-methylanilino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365481.png)

![5-methyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1365486.png)

![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1365490.png)